molecular formula C23H18O5S B2877153 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate CAS No. 869341-51-5

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate

Cat. No. B2877153
CAS RN: 869341-51-5
M. Wt: 406.45
InChI Key: WIJAPPUMJUDTLS-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate” belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .


Synthesis Analysis

The synthesis of such compounds often involves multi-component condensation reactions . For example, the Suzuki–Miyaura cross-coupling reaction has been used to synthesize analogs of aryl/hetaryl coumarins . The reaction involves the use of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular structure of this compound, like other coumarins, is characterized by a benzopyranone skeleton . In the crystal structure, weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimer .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other coumarins. For instance, coumarins can undergo reactions with various phenols and malononitriles in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, the IR spectrum shows peaks corresponding to various functional groups such as –NH, –C=O, C=N, –CH3, aryl-F, and –NO2 . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Anticancer Research

A study investigated the structure-activity relationships of arylsulfonamide analogs related to 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate. These compounds, including variations with dimethyl-2H-chromene bases, have shown promise as novel small molecule inhibitors of the HIF-1 pathway, potentially antagonizing tumor growth in cancer models. This research indicates that the compound could be chemically modified to improve its pharmacological properties, making it a candidate for cancer therapy development (Mun et al., 2012).

Antioxidant Additives for Lubricating Oils

Another application involves the synthesis of derivatives, including the mentioned compound, evaluated as antioxidant and corrosion inhibitors for gasoline lubricating oil. These compounds showed high antioxidant activity, indicating their potential as effective additives for protecting lubricating oils against oxidation and corrosion (Habib et al., 2014).

Fluorescent Probing for Biological Applications

Research into the development of a fluorescent probe based on a derivative of this compound demonstrated high selectivity for detecting glutathione and cysteine in living cells. This selectivity among amino acids and metal ions suggests its utility as a reliable and specific probe for biological studies, potentially aiding in the study of oxidative stress and cellular redox processes (Wei et al., 2013).

Nonlinear Optical Materials

Another study focused on the synthesis and analysis of extended π-conjugated organic materials based on methyl pyridinium compounds, including the this compound structure. These compounds have been evaluated for their potential in nonlinear optical applications, showing promise for future technologies in optical modulation and communication (Antony et al., 2019).

Corrosion Inhibition

The compound was also examined in the context of corrosion inhibition, where its derivatives have been synthesized and tested as corrosion inhibitors for metals in acidic environments. This research is crucial for developing new materials that can protect industrial equipment and infrastructure from corrosive damage, enhancing longevity and safety (Ehsani et al., 2014).

Mechanism of Action

The mechanism of action of coumarins is not fully understood, but they have been found to exhibit a wide range of biological activities. They have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the wide range of activities exhibited by coumarins, this compound could potentially be used in the development of new therapeutic agents .

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5S/c1-15-8-11-19(12-9-15)29(25,26)28-18-10-13-21-20(14-18)16(2)22(23(24)27-21)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJAPPUMJUDTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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